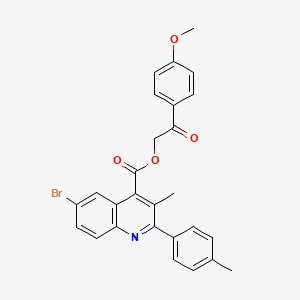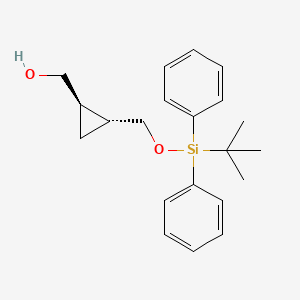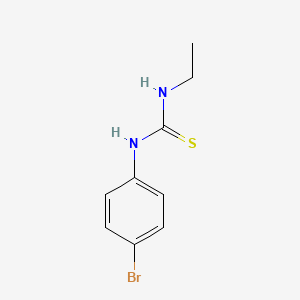
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene-3,5,9-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,10,14-Phytatetraene-3,5,9-triol is a natural product derived from plant sources. It has the molecular formula C20H34O3 and a molecular weight of 322.48 g/mol . This compound is known for its unique structure, which includes multiple double bonds and hydroxyl groups, making it an interesting subject for various scientific studies.
Chemical Reactions Analysis
1,6,10,14-Phytatetraene-3,5,9-triol undergoes various chemical reactions due to its multiple double bonds and hydroxyl groups. Common types of reactions include:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,6,10,14-Phytatetraene-3,5,9-triol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polyunsaturated alcohols.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of natural product-based nutraceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 1,6,10,14-Phytatetraene-3,5,9-triol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups in its structure can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from damage .
Comparison with Similar Compounds
1,6,10,14-Phytatetraene-3,5,9-triol can be compared with other similar compounds such as:
1,6,10,14-Hexadecatetraene-3,5,9-triol: Similar structure but with different chain length and degree of unsaturation.
3,5,7-Trihydroxy-p-menth-1-en-6-one: Contains multiple hydroxyl groups but differs in the core structure.
4′,5,7-Trihydroxy-3,6-dimethoxyflavone: A flavonoid with hydroxyl groups and methoxy groups.
The uniqueness of 1,6,10,14-Phytatetraene-3,5,9-triol lies in its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene-3,5,9-triol |
InChI |
InChI=1S/C20H34O3/c1-7-20(6,23)14-19(22)13-17(5)12-18(21)11-16(4)10-8-9-15(2)3/h7,9,11,13,18-19,21-23H,1,8,10,12,14H2,2-6H3/b16-11+,17-13+ |
InChI Key |
ORFNMFQBYRQSRP-IUBLYSDUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C(C/C(=C/C(CC(C)(C=C)O)O)/C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CC(CC(=CC(CC(C)(C=C)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
![Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)







